Imicyafos

Vue d'ensemble

Description

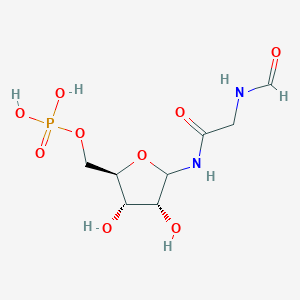

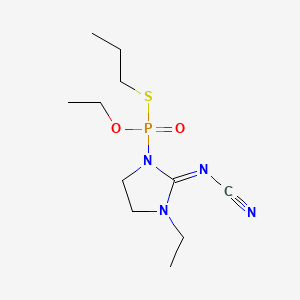

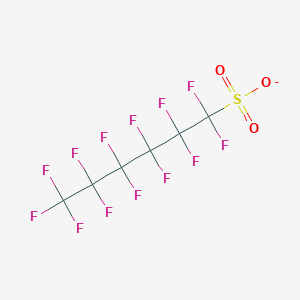

Imicyafos is an organophosphorus compound primarily used as a non-fumigant nematicide. It is effective in controlling plant-parasitic nematodes, such as Pratylenchus penetrans, which cause significant damage to crops . The chemical structure of this compound is characterized by the presence of a phosphonothioate group, making it a potent inhibitor of acetylcholinesterase (AChE) .

Applications De Recherche Scientifique

Imicyafos has a wide range of applications in scientific research, including:

Agriculture: Used as a nematicide to control plant-parasitic nematodes, improving crop yield and quality.

Environmental Studies: Studied for its environmental impact, including soil dissipation and plant uptake.

Toxicology: Research on its toxicity and effects on non-target organisms, including soil nematode communities.

Biochemistry: Used to study the inhibition of acetylcholinesterase and its effects on neurotransmission.

Mécanisme D'action

Target of Action

Imicyafos primarily targets the Acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function. It breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system.

Mode of Action

This compound acts as an inhibitor of Acetylcholinesterase (AChE) . When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal nerve impulses, leading to paralysis and eventual death of the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a key neurotransmitter. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the neurons and causing neurotoxic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is moderately mobile in the soil . It is absorbed by plants and can be taken up from the soil . The compound follows first-order dissipation kinetics in soil with a half-life of 40.8 days

Result of Action

The primary result of this compound action is the disruption of normal nerve function, leading to paralysis and death of the organism. This is achieved through the inhibition of AChE, leading to an overstimulation of the neurons .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s mobility and persistence in the environment can affect its efficacy. This compound has been found to be moderately mobile in the soil , which can influence its availability to target organisms. Additionally, its persistence in the environment, with a soil half-life of 40.8 days , can affect its long-term effects and potential for bioaccumulation

Analyse Biochimique

Biochemical Properties

Imicyafos plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets acetylcholinesterase, an enzyme crucial for nerve function in nematodes. By inhibiting acetylcholinesterase, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the nematodes . Additionally, this compound interacts with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolic degradation .

Cellular Effects

This compound affects various types of cells and cellular processes. In nematodes, it disrupts nerve function by inhibiting acetylcholinesterase, leading to paralysis and death . In plants, this compound has been shown to reduce the density of plant-parasitic nematodes, thereby decreasing damage to crops such as radishes . It has minimal impact on non-target organisms, including free-living nematodes and soil microbial communities . This compound also influences cell signaling pathways and gene expression related to stress responses in plants .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, which is essential for the breakdown of the neurotransmitter acetylcholine . By binding to the active site of acetylcholinesterase, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous stimulation of the nerves, causing paralysis and death of the nematodes . This compound also undergoes metabolic degradation by cytochrome P450 enzymes, which convert it into less toxic metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound follows first-order dissipation kinetics in soil, with a half-life of approximately 40.8 days . Over time, this compound degrades into less toxic metabolites, reducing its efficacy against nematodes. Long-term studies have shown that this compound has minimal impact on soil microbial communities and non-target organisms . Its effectiveness in controlling nematodes decreases as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At recommended doses, this compound effectively controls plant-parasitic nematodes without significantly affecting non-target organisms . At higher doses, this compound can exhibit toxic effects, including inhibition of acetylcholinesterase in non-target organisms . Threshold effects have been observed, where doses above a certain level result in adverse effects on soil microbial communities and free-living nematodes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily its degradation by cytochrome P450 enzymes . These enzymes convert this compound into less toxic metabolites, which are further processed and excreted by the organism. The metabolic pathways of this compound also involve interactions with other enzymes and cofactors that facilitate its breakdown and detoxification . This process affects the overall metabolic flux and levels of metabolites in the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, where it exerts its nematicidal effects . This compound interacts with transporters and binding proteins that facilitate its movement within the plant . Its distribution is influenced by factors such as soil composition, moisture content, and plant species . This compound also accumulates in certain tissues, affecting its localization and efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membranes of nematodes . It targets acetylcholinesterase located at nerve synapses, leading to the disruption of nerve function . In plants, this compound is localized in the root tissues, where it interacts with nematodes and exerts its nematicidal effects . The localization of this compound is influenced by its chemical properties and interactions with cellular components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imicyafos involves the reaction of O-ethyl S-propyl phosphonothioate with (E)-(RS)-(2-cyanoimino-3-ethyl-imidazolidin-1-yl) . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of various reagents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is then purified and formulated into various pesticide formulations for agricultural use .

Analyse Des Réactions Chimiques

Types of Reactions

Imicyafos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form oxon derivatives, which are more potent inhibitors of acetylcholinesterase.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various degradation products.

Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxon derivatives.

Hydrolysis: Formation of various phosphoric acid derivatives.

Substitution: Formation of substituted phosphonothioate compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fensulfothion

- Fenamiphos

- Ethoprophos

- Terbufos

- Cadusafos

- Fosthiazate

- Aldicarb

- Oxamyl

- Carbofuran

Uniqueness of Imicyafos

This compound is unique among organophosphorus nematicides due to its specific mode of action and its effectiveness at lower application rates. It has a relatively low environmental impact compared to other nematicides, making it a preferred choice for integrated pest management programs .

Propriétés

IUPAC Name |

[1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N4O2PS/c1-4-9-19-18(16,17-6-3)15-8-7-14(5-2)11(15)13-10-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUNNLZTNMXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N4O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057971, DTXSID10869903 | |

| Record name | Imicyafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Ethyl S-propyl [2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140163-89-9 | |

| Record name | Imicyafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140163899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imicyafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMICYAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2MO60716 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Imicyafos and what is its primary use in agriculture?

A1: this compound is a non-fumigant nematicide primarily used to control root-knot nematodes in various crops. [, , ] It was first registered for use in South Korea in 2012. [, ]

Q2: How effective is this compound in controlling root-knot nematodes?

A2: Studies have shown this compound to be highly effective against root-knot nematodes, specifically Meloidogyne incognita and Meloidogyne hapla. In pot and greenhouse experiments, this compound reduced nematode populations and root galling by over 90% in various crops like watermelon, melon, cucumber, and tomato. [, ]

Q3: What is the mechanism of action of this compound against nematodes?

A3: While the precise mechanism of action of this compound is not fully elucidated in the provided research, it is classified as an organophosphate nematicide. Organophosphates generally act by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in nematodes. This disruption of nerve function leads to paralysis and eventual death of the nematodes. []

Q4: Does this compound impact non-target organisms in the soil?

A4: Research suggests that this compound has minimal impact on non-target soil organisms. Studies found no significant negative effects on free-living nematodes, cellulose decomposition activity, microbial biomass, or the number of ammonia oxidizers in soil treated with this compound. [] Additionally, this compound showed no significant inhibitory effect on the growth of tested fungal and bacterial strains in laboratory settings. []

Q5: How does this compound compare to other organophosphate nematicides in terms of toxicity?

A5: Compared to Cadusafos, another organophosphate nematicide, this compound demonstrated lower toxicity towards beneficial soil microorganisms. While Cadusafos significantly inhibited the growth of several tested fungal and bacterial strains, this compound and Fosthiazate did not exhibit such inhibitory effects. [, ]

Q6: What are the Maximum Residue Limits (MRLs) set for this compound in agricultural products?

A6: In South Korea, the MRLs for this compound are set at 0.05 mg/kg for watermelon and Korean melon. [, ]

Q7: What analytical methods are used to detect and quantify this compound residues in agricultural products?

A7: A highly sensitive and reliable method using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) has been developed and validated for determining this compound residues in agricultural commodities. [, , ] This method involves extraction with acetone, partitioning with hexane and dichloromethane, and purification with florisil before HPLC-UVD analysis. Confirmation of the results is done using Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]

Q8: How effective is the HPLC-UVD method for this compound residue analysis?

A8: The HPLC-UVD method has demonstrated excellent performance characteristics. It boasts a linear range between 0.1-5 mg/kg with a high correlation coefficient (r²) of 0.99997. [, ] Average recoveries of this compound ranged from 77.0 to 115.4% at spiking levels of 0.02 and 0.05 mg/kg, indicating good accuracy. [, ] The method's precision is reflected in the low relative standard deviations of 2.2-9.6%. [, ] Moreover, it has a limit of detection (LOD) of 0.005 mg/kg and a limit of quantification (LOQ) of 0.02 mg/kg, showcasing its high sensitivity. [, ]

Q9: Has the HPLC-UVD method for this compound analysis been validated?

A9: Yes, the method underwent inter-laboratory validation studies and demonstrated satisfactory results, confirming its reliability and suitability for regulatory purposes. [, , ]

Q10: How does the application of this compound affect its dissipation in the soil?

A10: The research indicates that this compound follows first-order dissipation kinetics in the soil, with a half-life of 40.8 days. [] This information is crucial for determining appropriate plant-back intervals to ensure compliance with MRLs.

Q11: What are the plant-back intervals (PBIs) for this compound when rotating crops?

A11: PBIs for this compound vary depending on the rotational crop. For lettuce, the estimated PBIs range from 213.9 to 357.3 days, while for spinach, they range from 100.8 to 283.6 days. [] These intervals ensure that this compound residues in the soil do not exceed the acceptable levels for safe consumption of the subsequently grown crops.

Q12: Has this compound been investigated for use in controlling other plant-parasitic nematodes?

A12: Yes, this compound has shown efficacy against Pratylenchus penetrans, another plant-parasitic nematode. In pot trials, this compound at a conventional dose significantly reduced P. penetrans density in the soil and effectively suppressed damage to radish caused by this nematode. [, ]

Q13: Are there alternative nematicidal compounds that have been tested against Heterodera schachtii?

A13: Yes, besides this compound, other nematicidal compounds, including Fluopyram, Fosthiazate, Abamectin, terthiophene, and Eclipta prostrata extract, have been tested for their efficacy against Heterodera schachtii. [] Results indicate that Fluopyram and this compound were the most effective in inhibiting hatching and causing mortality of the infective juveniles of this nematode. []

Q14: Have any studies compared the effects of nematicidal materials on different cyst nematode species?

A14: Research comparing the effects of nematicidal materials on Heterodera schachtii and Heterodera trifolii showed that their responses to Fluopyram, Fosthiazate, and this compound were similar. [] Both species exhibited high hatching inhibition and larval mortality rates when exposed to these nematicides. []

Q15: Has this compound been investigated for its use in combination with other pesticides?

A15: Yes, several studies have investigated the synergistic effects of this compound in combination with other pesticides, including Fipronil, Abamectin, Trifloxystrobin, Clothianidin, Dinotefuran, Thiamethoxam, Flubendiamide, Chlorantraniliprole, Sulfoxaflor, Abietic acid ketone, Sophocarpidine, and Tetraconazole. [, , , , , , , , , , ] These combinations aim to broaden the insecticidal spectrum, enhance efficacy, and potentially mitigate resistance development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B1258041.png)

![2-(4-bromophenyl)-2-hydroxy-1-[4-(1H-indazol-5-ylamino)-1-piperidinyl]ethanone](/img/structure/B1258042.png)

![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)

![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)

![Tert-butyl 4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B1258052.png)